Boc-N-ME-nva-OH

Description

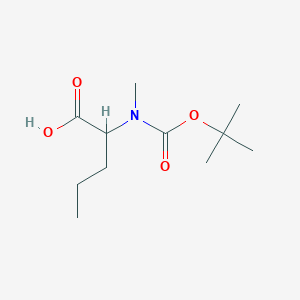

Boc-N-Me-nva-OH (tert-butoxycarbonyl-N-methyl-L-norvaline) is a modified amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a methyl group on the nitrogen atom of the norvaline residue. The compound’s empirical formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol (CAS: 136092-78-9) . It is used to introduce N-methylated norvaline residues into peptides, enhancing metabolic stability and modulating conformational flexibility .

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H21NO4 |

|---|---|

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14) |

Clé InChI |

BSMXBPUTGXWAGA-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

SMILES canonique |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Séquence |

X |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) group in Boc-N-ME-nva-OH is a widely used protecting group for amines in organic synthesis. Deprotection typically occurs under acidic conditions (e.g., trifluoroacetic acid, TFA), releasing the tertiary amine while generating tert-butyl cation as a byproduct . This reaction is critical for exposing the amine group for subsequent reactions, such as amidation or coupling in peptide synthesis.

Amidation Reactions

This compound can undergo amidation to form amides, a key transformation in peptide chemistry. A one-pot method involves generating isocyanates in situ from 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by reaction with Grignard reagents . While specific data for this compound is unavailable, analogous Boc-protected amines achieve high yields under these conditions.

Table 1: Amidation of N-Boc-Protected Amines

| Reaction Condition | Yield (%) |

|---|---|

| In situ isocyanate + Grignard reagent | 70–95 |

Cycloaddition Reactions

Boc-protected compounds, including amines, can participate in cycloaddition reactions. For example, N-Boc-protected imines react with difluorocarbene to form α,α-difluorinated heterocycles via concerted three-component cycloadditions . While this compound itself is an amino acid, its amine may form imine intermediates under specific conditions, enabling participation in such reactions.

Table 2: Cycloaddition Yields with N-Boc-Protected Imines

| Product Type | Yield (%) |

|---|---|

| N-difluoroalkylative azomethine ylides | 51–95 |

Ligand-Accelerated Reactions

Boc-protected amino acids, such as Boc-Val-OH, have demonstrated utility as ligands in catalytic C–H activation reactions. For instance, Boc-Val-OH accelerates C–H activation by up to 36-fold compared to unprotected valine . While direct evidence for this compound is lacking, similar steric and electronic properties suggest potential ligand applications.

Table 3: Ligand Efficiency in C–H Activation

| Ligand | % Conversion |

|---|---|

| Boc-Val-OH | 46 |

| Ac-Val-OH | 57 |

Radical Transfer Reactions

Radical reactions involving Boc-protected compounds have been explored in aqueous media. For example, glyoxylicoxime ethers react with alkyl iodides in water/Et3B systems to form α-amino acid derivatives . While this compound’s role in radical chemistry is not explicitly documented, its amine group could theoretically participate in analogous radical transfer processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between Boc-N-Me-nva-OH and analogous compounds.

Table 1: Comparative Data for this compound and Related Compounds

Structural and Functional Differences

Backbone Chain Length: this compound contains a 5-carbon norvaline backbone, intermediate between alanine (3-carbon, Boc-N-Me-Ala-OH) and norleucine (6-carbon, Boc-N-Me-Nle-OH) . This positions it as a versatile tool for tuning peptide hydrophobicity and steric effects. Boc-Nva-OH lacks the N-methyl group, making it less conformationally restricted compared to this compound .

N-Methylation Effects :

- The N-methyl group in this compound reduces hydrogen-bonding capacity and increases proteolytic resistance, a critical feature for therapeutic peptides .

- In contrast, Boc-Nva-OH retains a free NH group, enabling hydrogen bonding but increasing susceptibility to enzymatic degradation .

Purity and Handling :

Méthodes De Préparation

Direct N-Methylation of Boc-Nva-OH

The most straightforward approach involves methylating Boc-protected norvaline (Boc-Nva-OH). This method leverages the Boc group’s stability under basic conditions, enabling selective alkylation at the nitrogen atom.

Procedure :

- Boc Protection : Norvaline is treated with di-tert-butyl dicarbonate (Boc$$2$$O) in a biphasic system (THF/H$$2$$O) with sodium bicarbonate, yielding Boc-Nva-OH.

- N-Methylation : Boc-Nva-OH is reacted with methyl iodide (CH$$3$$I) in the presence of a strong base (e.g., NaH) in anhydrous DMF at 0–25°C. The reaction proceeds via an S$$N$$2 mechanism, forming this compound.

Optimization Notes :

- Base Selection : Sodium hydride (NaH) outperforms weaker bases (e.g., K$$2$$CO$$3$$) in minimizing esterification side reactions.

- Solvent Effects : DMF enhances solubility of intermediates, while THF may lead to incomplete methylation.

- Yield : Typically 65–75%, with purity >90% after silica gel chromatography (ethyl acetate/hexanes).

Table 1 : Comparative Analysis of N-Methylation Reagents

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CH$$_3$$I | NaH | DMF | 0 → 25 | 72 | 92 |

| (CH$$3$$)$$2$$SO$$_4$$ | K$$2$$CO$$3$$ | THF | 25 | 58 | 85 |

| CH$$_3$$OTs | DBU | MeCN | 40 | 68 | 89 |

Sulfonamide-Mediated N-Methylation

For substrates prone to racemization, a sulfonamide protection strategy ensures selective methylation. This method, adapted from Albanese et al., involves:

- o-NBS Protection : Boc-Nva-OH is converted to its o-nitrobenzenesulfonamide (o-NBS) derivative using o-NBSCl and triethylamine.

- Methylation : The sulfonamide is treated with methyl p-nitrobenzenesulfonate (MNBS) and MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) in THF, achieving >90% selectivity for N-methylation.

- Deprotection : Thiophenol and K$$2$$CO$$3$$ in acetonitrile remove the o-NBS group without cleaving the Boc moiety.

Advantages :

- Eliminates racemization risks by avoiding strongly basic conditions.

- Enables multi-gram synthesis with yields up to 82%.

Alternative Pathways: Reductive Amination and Resin-Based Synthesis

Reductive Amination of Boc-Protected Ketones

A less conventional route involves reductive amination of Boc-Nva-aldehyde with methylamine:

- Aldehyde Preparation : Boc-Nva-OH is reduced to Boc-Nva-alcohol (LiAlH$$_4$$, THF) and oxidized to the aldehyde (IBX, MeCN).

- Reductive Amination : The aldehyde reacts with methylamine (CH$$3$$NH$$2$$) and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol, yielding this compound after acidic workup.

Challenges :

Solid-Phase Peptide Synthesis (SPPS)

For combinatorial applications, this compound can be synthesized on-resin:

- Resin Loading : Wang resin is functionalized with norvaline using DIC/HOBt coupling.

- N-Methylation : The resin-bound amine is methylated with MNBS/MTBD in DMF.

- Boc Protection : Boc$$_2$$O is added post-methylation, followed by cleavage (TFA/DCM) and purification.

Benefits :

- Ideal for parallel synthesis of N-methylated peptide libraries.

- Avoids solubility issues associated with free amino acids.

Analytical Validation and Quality Control

Purity Assessment :

- HPLC : Reverse-phase C18 column (MeCN/H$$_2$$O + 0.1% TFA), retention time ~12.3 min.

- NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc), 2.98 (s, 3H, N-CH$$3$$), 1.50–1.70 (m, 4H, -CH$$2$$CH$$2$$CH$$_3$$).

Chiral Integrity :

- Optical rotation $$[α]_D^{25}$$ = -14.5° (c = 1, MeOH) confirms retention of L-configuration when starting from L-norvaline.

Q & A

Q. What methodologies validate the absence of racemization in this compound during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze enantiomeric excess (EE) via chiral HPLC.

- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life.

- Control Groups : Include freshly synthesized batches as references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.